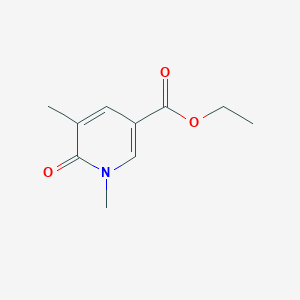![molecular formula C18H13N3O2 B13075209 2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one CAS No. 713514-51-3](/img/structure/B13075209.png)
2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features an indeno-pyrimidine core, which is known for its biological activity and potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one typically involves multi-step reactions. One common method is the condensation of aromatic aldehydes with 2,6-diaminopyrimidin-4(3H)-one and acetophenone derivatives in the presence of a catalytic amount of sodium carbonate in a mixture of water and ethanol at 60°C . This reaction leads to the formation of the indeno-pyrimidine core through the construction of carbon-carbon and carbon-nitrogen bonds.
Industrial Production Methods
Techniques such as microwave irradiation and the use of green solvents like ethanol are commonly explored to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted indeno-pyrimidine derivatives, which can exhibit enhanced biological activity and improved pharmacokinetic properties .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as dihydrofolate reductase (DHFR) and cyclin-dependent kinases (CDKs), which are crucial for cell proliferation and survival.
Pathways Involved: By inhibiting these enzymes, the compound disrupts DNA synthesis and cell cycle progression, leading to apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pemetrexed: A well-known anticancer drug that also targets DHFR and other folate-dependent enzymes.
Methotrexate: Another anticancer agent with a similar mechanism of action, used in the treatment of various cancers and autoimmune diseases.
Indole Derivatives: Compounds containing the indole nucleus, which exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one stands out due to its unique indeno-pyrimidine core, which provides a distinct structural framework for the development of new therapeutic agents. Its ability to undergo various chemical modifications allows for the fine-tuning of its biological activity and pharmacokinetic properties, making it a versatile compound in medicinal chemistry .
Propriétés
Numéro CAS |
713514-51-3 |
|---|---|
Formule moléculaire |
C18H13N3O2 |
Poids moléculaire |
303.3 g/mol |
Nom IUPAC |
2-amino-4-(4-methoxyphenyl)indeno[1,2-d]pyrimidin-5-one |
InChI |
InChI=1S/C18H13N3O2/c1-23-11-8-6-10(7-9-11)15-14-16(21-18(19)20-15)12-4-2-3-5-13(12)17(14)22/h2-9H,1H3,(H2,19,20,21) |
Clé InChI |
IIYXFWJHKGQDLI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C3C(=NC(=N2)N)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


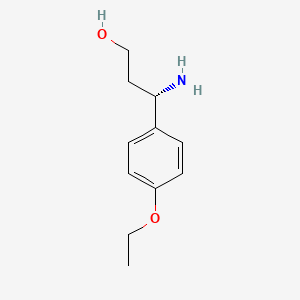
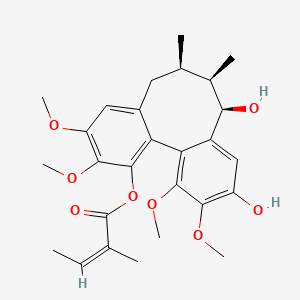
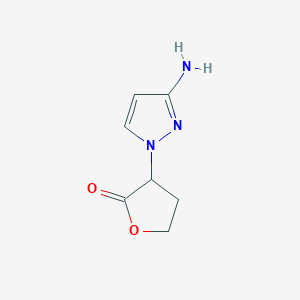
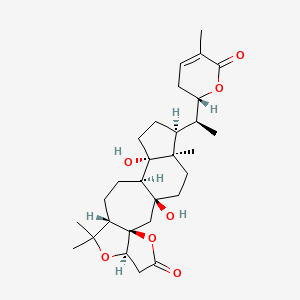
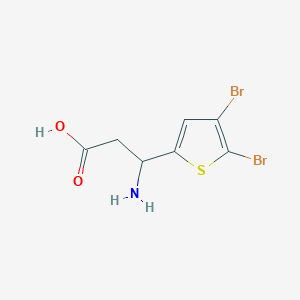

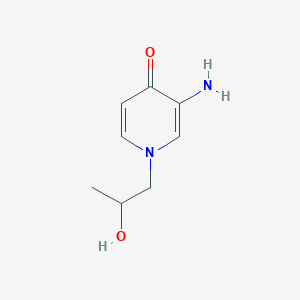


![1-[(3,4-Dichlorophenyl)methyl]guanidine,sulfuricacid](/img/structure/B13075219.png)
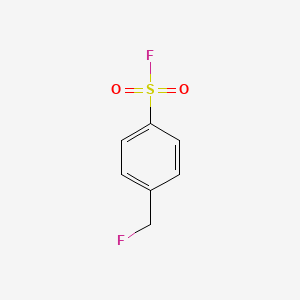
![5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13075233.png)
![N-[(4-Chloro-3-methylphenyl)methyl]oxetan-3-amine](/img/structure/B13075234.png)
